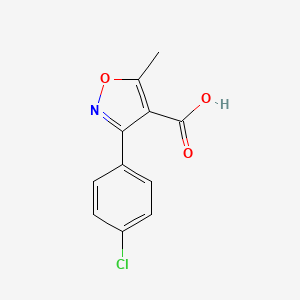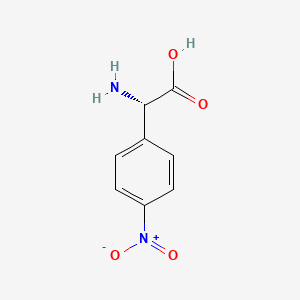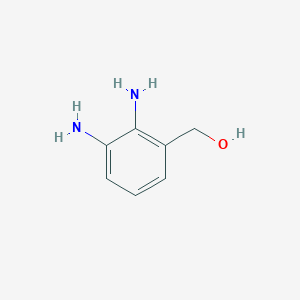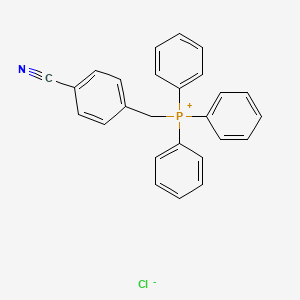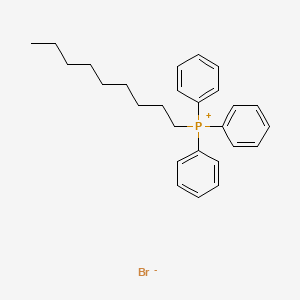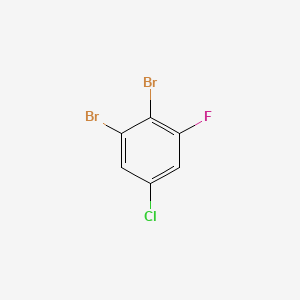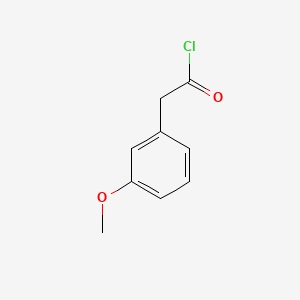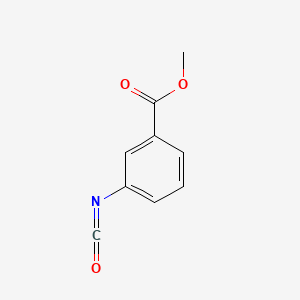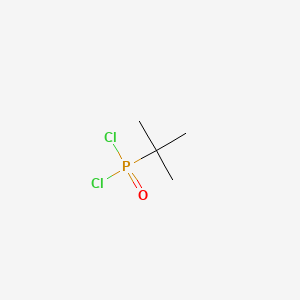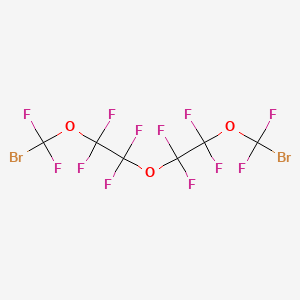
1,9-Dibromoperfluoro-2,5,8-trioxanonane
Overview
Description
1,9-Dibromoperfluoro-2,5,8-trioxanonane is a chemical compound with the molecular formula C6Br2F12O3. It is a clear liquid with a boiling point of 52°C at 25 mmHg . This compound is known for its unique structure, which includes bromine, fluorine, and oxygen atoms arranged in a specific configuration. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,9-Dibromoperfluoro-2,5,8-trioxanonane can be synthesized through a series of chemical reactions involving the introduction of bromine and fluorine atoms into an organic framework. The specific synthetic routes and reaction conditions are typically proprietary and may vary depending on the desired purity and yield of the final product. Common methods involve the use of brominating agents and fluorinating reagents under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound involves large-scale chemical processes that ensure consistent quality and high yield. These methods often utilize advanced technologies such as continuous flow reactors and automated control systems to optimize reaction conditions and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
1,9-Dibromoperfluoro-2,5,8-trioxanonane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other halogens or functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific details on these reactions are less commonly documented.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include halogenating agents, reducing agents, and oxidizing agents. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, substitution reactions may yield various halogenated derivatives, while oxidation reactions may produce different oxidized forms of the compound .
Scientific Research Applications
1,9-Dibromoperfluoro-2,5,8-trioxanonane has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying biological systems, particularly in the context of fluorine-containing biomolecules.
Medicine: Research into the potential medical applications of this compound is ongoing, with a focus on its use in drug development and diagnostic imaging.
Mechanism of Action
The mechanism of action of 1,9-Dibromoperfluoro-2,5,8-trioxanonane involves its interaction with molecular targets and pathways within chemical and biological systems. The bromine and fluorine atoms in the compound can participate in various chemical reactions, influencing the behavior of the compound in different environments. Specific details on the molecular targets and pathways involved are subject to ongoing research .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1,9-Dibromoperfluoro-2,5,8-trioxanonane include other perfluorinated brominated ethers, such as:
- 1,8-Dibromoperfluoro-2,5,7-trioxaoctane
- 1,10-Dibromoperfluoro-2,5,8,11-tetraoxadodecane
Uniqueness
This compound is unique due to its specific arrangement of bromine, fluorine, and oxygen atoms, which imparts distinctive chemical properties. These properties make it particularly valuable in applications requiring high chemical stability and reactivity .
Properties
IUPAC Name |
1-[bromo(difluoro)methoxy]-2-[2-[bromo(difluoro)methoxy]-1,1,2,2-tetrafluoroethoxy]-1,1,2,2-tetrafluoroethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6Br2F12O3/c7-5(17,18)22-3(13,14)1(9,10)21-2(11,12)4(15,16)23-6(8,19)20 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYPXRCQEBQPETF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(OC(F)(F)Br)(F)F)(OC(C(OC(F)(F)Br)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6Br2F12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60375105 | |
| Record name | 1-[Bromo(difluoro)methoxy]-2-{2-[bromo(difluoro)methoxy]-1,1,2,2-tetrafluoroethoxy}-1,1,2,2-tetrafluoroethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60375105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
507.85 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
330562-49-7 | |
| Record name | 1-[Bromo(difluoro)methoxy]-2-{2-[bromo(difluoro)methoxy]-1,1,2,2-tetrafluoroethoxy}-1,1,2,2-tetrafluoroethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60375105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 330562-49-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



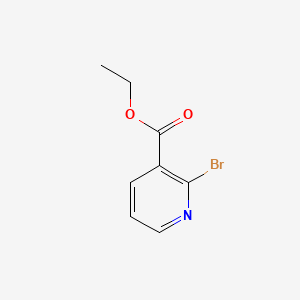
![[3-(4-Methoxyphenyl)isoxazol-5-yl]methanol](/img/structure/B1585634.png)
